2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl-
CAS No.:
Cat. No.: VC14884067
Molecular Formula: C11H7F3N4O
Molecular Weight: 268.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3N4O |
|---|---|
| Molecular Weight | 268.19 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C11H7F3N4O/c12-11(13,14)8-5-9(19)18(17-8)10-15-6-3-1-2-4-7(6)16-10/h1-5,17H,(H,15,16) |
| Standard InChI Key | SYFPGDHRXPUBSO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Descriptors
2H-Pyrazol-3-ol, 2-(1H-benzoimidazol-2-yl)-5-trifluoromethyl- (PubChem CID: 1512273) possesses the molecular formula C₁₁H₇F₃N₄O and a molecular weight of 268.19 g/mol . The IUPAC name, 2-(1H-benzimidazol-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-one, reflects its hybrid structure, combining a pyrazol-3-one ring with a benzimidazole system. Key identifiers include the SMILES string C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F and the InChIKey SYFPGDHRXPUBSO-UHFFFAOYSA-N .
Tautomerism and Conformational Analysis
Quantum-chemical calculations and spectroscopic studies reveal that the compound exists predominantly in the hydroxyimine tautomeric form, with Z- and E-isomers coexisting in solution . X-ray crystallography confirms intramolecular hydrogen bonding between the pyrazole oxygen and benzimidazole nitrogen, stabilizing the planar conformation . This tautomeric flexibility influences reactivity and binding interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇F₃N₄O |
| Molecular Weight | 268.19 g/mol |
| SMILES | C1=CC=C2C(=C1)NC(=N2)N3C(=O)C=C(N3)C(F)(F)F |
| Tautomeric Forms | Hydroxyimine (Z/E) |
| Key Functional Groups | Pyrazol-3-one, Benzimidazole, CF₃ |
Synthesis and Optimization
Regioselective Synthesis Pathways
The synthesis of 2H-Pyrazol-3-ol derivatives typically begins with 1,1,1-trifluoro-4,4-diethoxy-3-buten-2-one as a precursor, undergoing cyclocondensation with hydrazine derivatives under mild acidic conditions . Copper triflate (Cu(OTf)₂) catalyzes the regioselective formation of the pyrazole ring, achieving yields up to 78% at 60°C in ethanol. A one-pot methodology involving sequential treatment with hydrazine and sodium nitrite in acetic acid streamlines the production of 4-hydroxyimino intermediates .
Methylation Strategies
Selective methylation at the N1, N2, or O-positions is achieved using methyl iodide in dimethylformamide (DMF) at 0–5°C, yielding mono- and di-substituted derivatives . For example, N1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol is obtained with 65% efficiency, while harsher conditions (reflux in methanol) produce N1,N2-dimethyl analogs .
| Reaction Condition | Product | Yield |
|---|---|---|
| Cu(OTf)₂, EtOH, 60°C | Pyrazole core formation | 78% |
| NaNO₂, CH₃COOH, 25°C | 4-Hydroxyimino intermediate | 82% |
| CH₃I, DMF, 0–5°C | N1-Methyl derivative | 65% |
Biological Activities and Mechanisms
Antimicrobial and Antifungal Efficacy
The compound exhibits broad-spectrum activity against Botrytis cinerea (EC₅₀ = 12.4 μM) and Fusarium graminearum (EC₅₀ = 18.7 μM), outperforming fluconazole in mycosis models . The benzimidazole moiety disrupts fungal microtubule assembly, while the trifluoromethyl group enhances membrane permeability .
Analgesic and Anti-Inflammatory Properties
In vivo studies demonstrate 52% reduction in nociceptive response (acetic acid-induced writhing test) at 50 mg/kg, comparable to ibuprofen . Mechanistic studies attribute this effect to cyclooxygenase-2 (COX-2) inhibition and suppression of NF-κB signaling .
| Activity | Target | Potency |
|---|---|---|
| Antifungal | Botrytis cinerea | EC₅₀ = 12.4 μM |
| Analgesic | COX-2 | 52% inhibition |
| Anticancer (MCF-7) | PI3Kδ | IC₅₀ = 9.3 μM |
Pharmacological Profiling
Pharmacokinetics and ADMET
The trifluoromethyl group confers logP = 2.1, balancing lipophilicity and aqueous solubility (0.8 mg/mL at pH 7.4). Plasma protein binding is moderate (78%), with a half-life of 3.2 hours in murine models . CYP3A4-mediated oxidation generates inactive metabolites, necessitating structural modifications to improve metabolic stability.
Toxicity Considerations
Acute toxicity studies in rats report an LD₅₀ = 420 mg/kg, with hepatorenal toxicity observed at doses >100 mg/kg/day . Mutagenicity assays (Ames test) are negative, supporting further development with optimized dosing regimens .
Comparative Analysis with Analogues
Compared to 3-trifluoromethyl-1H-pyrazol-5-ol, the benzimidazole fusion enhances PI3Kδ binding affinity by 15-fold . Conversely, replacement of the trifluoromethyl group with chlorine reduces antifungal potency by 40%, underscoring its critical role in bioactivity .
Future Research Directions
-
Prodrug Development: Esterification of the 3-hydroxy group to enhance oral bioavailability.
-
Polypharmacology: Dual-target inhibitors combining PI3Kδ and COX-2 inhibition.
-
Nanoparticle Delivery: Liposomal formulations to mitigate hepatorenal toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume